molecular formula C21H23N3O5S B4592393 [3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4592393
M. Wt: 429.5 g/mol
InChI Key: WDHUPHLBIIXXGQ-UHFFFAOYSA-N
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Description

[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a methoxyphenyl group, a dihydroisoxazolyl ring, and a phenylsulfonyl piperazino moiety

Scientific Research Applications

[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activity.

    Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

    Chemical Biology: The compound is used as a tool to probe biological pathways and mechanisms, providing insights into cellular processes and disease states.

    Industrial Applications: The compound may be used in the development of new materials, catalysts, or other industrial products due to its unique chemical properties.

Preparation Methods

The synthesis of [3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a condensation reaction involving a diamine and a dihaloalkane.

    Sulfonylation: The phenylsulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride and a suitable base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve reaction efficiency.

Chemical Reactions Analysis

[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of [3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the biological system being studied.

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-28-19-10-6-5-9-17(19)18-15-20(29-22-18)21(25)23-11-13-24(14-12-23)30(26,27)16-7-3-2-4-8-16/h2-10,20H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHUPHLBIIXXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
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[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
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[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
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[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 5
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[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 6
Reactant of Route 6
[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

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